![molecular formula C8H12N2S2 B14641580 4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine CAS No. 54029-76-4](/img/structure/B14641580.png)
4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine is an organic compound characterized by the presence of a benzene ring substituted with two amino groups and two methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine typically involves the introduction of methylsulfanyl groups onto a benzene ring followed by the addition of amino groups. One common method involves the reaction of benzene-1,2-diamine with methylsulfanyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino groups can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles like bromine or nitronium ions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitronium tetrafluoroborate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the benzene ring.
Scientific Research Applications
4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The methylsulfanyl groups may also facilitate interactions with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(methylsulfonyl)benzene: Similar structure but lacks amino groups.
1-(Methylsulfanyl)-4-[4-(methylsulfanyl)benzyl]benzene: Contains additional methylsulfanyl groups but no amino groups
Uniqueness
4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine is unique due to the presence of both amino and methylsulfanyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
54029-76-4 |
|---|---|
Molecular Formula |
C8H12N2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
4-(methylsulfanylmethylsulfanyl)benzene-1,2-diamine |
InChI |
InChI=1S/C8H12N2S2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5,9-10H2,1H3 |
InChI Key |
GSCJDDJBNFQKBL-UHFFFAOYSA-N |
Canonical SMILES |
CSCSC1=CC(=C(C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


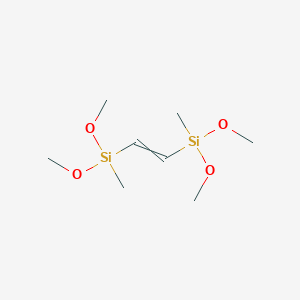
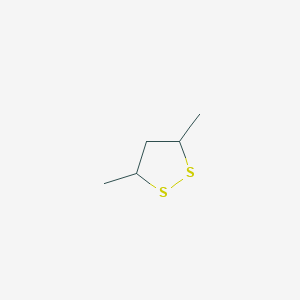
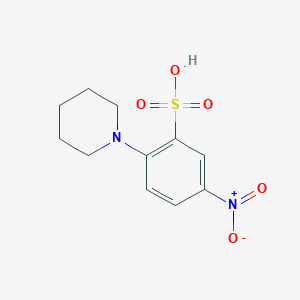
![Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl-](/img/structure/B14641520.png)

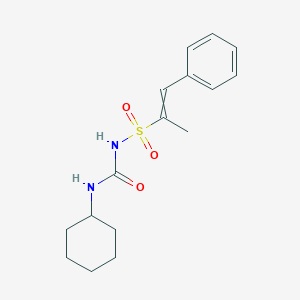
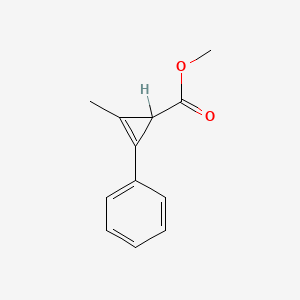
![4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde](/img/structure/B14641553.png)
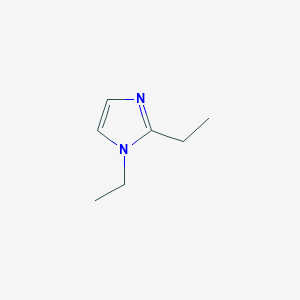
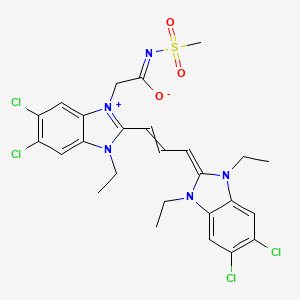
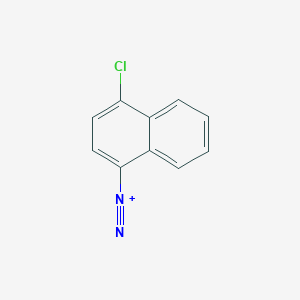
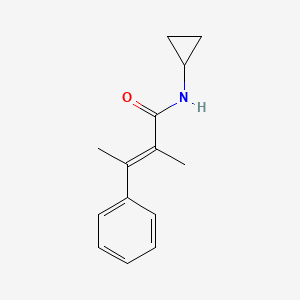

![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)
